4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
Description
Contextualization of 1,2,3-Thiadiazole (B1210528) Scaffolds within Heterocyclic Chemistry
Heterocyclic chemistry is a broad domain focused on cyclic organic compounds containing atoms of at least two different elements in their rings. Among these, the thiadiazoles—a group of five-membered aromatic rings containing one sulfur and two nitrogen atoms—are of particular importance. isres.org There are four distinct isomers of thiadiazole, with the 1,2,3-thiadiazole isomer being a key structural motif in medicinal and pharmacological research. mdpi.com
The 1,2,3-thiadiazole ring is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, conferring a wide range of biological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable spectrum of effects, including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com This versatility makes them attractive building blocks in the synthesis of novel therapeutic and agrochemical agents. isres.org
The synthesis of the 1,2,3-thiadiazole ring is a topic of active research in organic chemistry. isres.org One of the most established and versatile methods for its construction is the Hurd-Mori synthesis, which involves the cyclization of hydrazone derivatives using thionyl chloride (SOCl₂). mdpi.comwikipedia.org This and other synthetic strategies allow chemists to append various substituents to the thiadiazole core, systematically modifying its properties to achieve desired functions. mdpi.com
Significance of Fluoroaryl Moieties in Modern Medicinal and Agrochemical Chemistry
The introduction of fluorine atoms into organic molecules, particularly into aryl (aromatic ring) systems, is a powerful and widely used strategy in the design of modern drugs and pesticides. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics.
In medicinal chemistry, the incorporation of a fluoroaryl group, such as the 2,4-difluorophenyl moiety, can lead to several beneficial effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the drug's half-life and duration of action. nih.gov
Increased Lipophilicity: Fluorine substitution can increase a molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its biological target. nih.gov
Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the molecule, potentially leading to stronger and more specific interactions with target proteins or enzymes. mdpi.com
These advantages have led to the development of numerous successful fluorinated drugs. Similarly, in agrochemical chemistry, fluoroaryl moieties are integral to many modern herbicides, fungicides, and insecticides, contributing to their enhanced potency, stability, and effectiveness. researchgate.net
Research Rationale and Scope for Investigating 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
The scientific rationale for investigating this compound stems from a molecular hybridization approach. The core hypothesis is that by chemically linking the biologically versatile 1,2,3-thiadiazole scaffold with the pharmacokinetically advantageous 2,4-difluorophenyl group, it is possible to create a new chemical entity with synergistic or enhanced biological properties.
The research scope for this compound is therefore logically structured around synthesis and biological screening. The primary synthetic route would likely employ the Hurd-Mori reaction, starting from 2',4'-difluoroacetophenone (B1293509) to generate the necessary hydrazone precursor, followed by cyclization with thionyl chloride. wikipedia.orgresearchgate.net
Following successful synthesis and characterization, the scope of investigation would extend to a comprehensive evaluation of its biological activities. Based on the known properties of its constituent moieties, key areas of screening would include:
Anticancer Activity: Given that numerous thiadiazole derivatives and compounds with difluorophenyl groups have shown cytotoxic effects against various cancer cell lines, this is a primary area of interest. nih.govtandfonline.com
Antifungal Activity: The 1,2,3-thiadiazole core is a known feature in compounds with fungicidal properties, making this a logical avenue for exploration in an agrochemical or medicinal context. mdpi.comresearchgate.net
Antimicrobial Activity: The potential for antibacterial action is also significant, as related heterocyclic compounds have demonstrated efficacy against various bacterial strains. nih.gov
The potential of such research is illustrated by the observed biological activities of structurally related compounds. While specific data for this compound is not yet widely published, the activity of analogous compounds provides a strong justification for its investigation.
Table 1: Examples of Anticancer Activity in Related Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Hela (Cervical Cancer) | Significant Activity |
| N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast Cancer) | Significant Activity |
| N-(5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | HT-29 (Colorectal Cancer) | Significant Activity |
| Compound 8b (A 1,2,4-thiadiazole-1,2,4-triazole derivative) | MCF-7 (Breast Cancer) | 0.10 ± 0.084 µM |
| Compound 8b (A 1,2,4-thiadiazole-1,2,4-triazole derivative) | A549 (Lung Cancer) | 0.17 ± 0.032 µM |
Data sourced from related research to illustrate the potential of the compound class. tandfonline.comnih.gov
Table 2: Examples of Antifungal Activity in Related 1,2,3-Thiadiazole Derivatives
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylate | P. piricola | EC₅₀ = 0.12 µg/mL |
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylate | Gibberella zeae | EC₅₀ = 0.16 µg/mL |
| 1,2,3-Thiadiazole-substituted 1,2,4-triazole (B32235) | Corynespora cassiicola | 93.19% |
Data sourced from related research to illustrate the potential of the compound class. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDYYCQXOZJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 4 2,4 Difluorophenyl 1,2,3 Thiadiazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing a comprehensive picture of the molecular structure.
The ¹H and ¹³C NMR spectra of 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole analogues are characterized by distinct signals corresponding to the aromatic difluorophenyl ring and the heterocyclic thiadiazole moiety.
In the ¹H NMR spectrum, the aromatic protons of the 2,4-difluorophenyl group typically appear as complex multiplets in the downfield region (δ 7.00–8.50 ppm) due to proton-proton and proton-fluorine couplings. nih.gov The single proton on the 1,2,3-thiadiazole (B1210528) ring is expected to resonate as a singlet further downfield, reflecting the electron-withdrawing nature of the heterocyclic system.
The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbons of the 1,2,3-thiadiazole ring are expected to resonate at approximately δ 130-165 ppm. nih.gov The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.). The carbon atoms directly bonded to fluorine will exhibit large coupling constants and appear as doublets. For instance, in a related compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to fluorine shows a large one-bond C-F coupling constant (¹JCF) of 1106 Hz, while the other ring carbon shows a two-bond coupling (²JCF) of 163 Hz. researchgate.net
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
|---|---|---|---|
| ¹H | Thiadiazole-H | ~8.5 - 9.5 | Singlet (s) |
| ¹H | Difluorophenyl-H | ~7.0 - 8.5 | Multiplet (m) |
| ¹³C | Thiadiazole-C4 | ~140 - 165 | - |
| ¹³C | Thiadiazole-C5 | ~130 - 150 | Singlet |
| ¹³C | Difluorophenyl-CF | ~160 - 170 | Doublet (d), Large ¹JCF |
| ¹³C | Difluorophenyl-C (other) | ~105 - 140 | Doublets and Triplets due to C-F coupling |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity between the different parts of the molecule. ipb.pt
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to delineate the spin systems within the 2,4-difluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbons of the difluorophenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt This is particularly valuable for establishing the connection between the 2,4-difluorophenyl ring and the 1,2,3-thiadiazole ring by observing correlations from the phenyl protons to the thiadiazole carbons, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the spatial proximity of protons, confirming the through-space relationships between the phenyl and thiadiazole moieties. researchgate.net
Together, these 2D techniques provide a robust and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. ipb.ptresearchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. rsc.org For this compound, HRMS would confirm the elemental composition of C₈H₄F₂N₂S.
Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure and stability through the analysis of its fragmentation patterns. mdpi.com A characteristic and dominant fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a neutral molecule of nitrogen (N₂) from the molecular ion. nih.govrsc.org This initial loss is a key diagnostic feature for this class of compounds. Subsequent fragmentation would involve the cleavage of the difluorophenyl ring. nih.govresearchgate.net
| Ion | Proposed Structure | m/z (Calculated) | Description |
|---|---|---|---|
| [M]+• | C₈H₄F₂N₂S+• | 214.0066 | Molecular Ion |
| [M-N₂]+• | C₈H₄F₂S+• | 186.0001 | Loss of neutral nitrogen molecule |
| [C₆H₃F₂]+ | C₆H₃F₂+ | 113.0197 | Difluorophenyl cation |
Infrared multiple photon dissociation (IRMPD) spectroscopy can be coupled with mass spectrometry to establish the structures of crucial fragment ions, providing a deeper understanding of the fragmentation mechanisms. mdpi.com
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring and the heterocyclic system.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org
C=C and C=N stretching: Vibrations from the aromatic and thiadiazole rings are expected between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov Specifically, C=N stretching vibrations often appear in the 1575-1598 cm⁻¹ range. nih.govresearchgate.net
C-F stretching: Strong absorption bands characteristic of carbon-fluorine bonds are expected in the 1300-1100 cm⁻¹ region. researchgate.net
Ring vibrations: Skeletal vibrations of the thiadiazole ring can be observed at lower frequencies, for example, between 813 and 873 cm⁻¹. researchgate.net
| Frequency Range (cm⁻¹) | Vibration | Functional Group/Moiety |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Difluorophenyl) |
| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic (Difluorophenyl) |
| 1575 - 1450 | C=N Stretch | Thiadiazole Ring |
| 1300 - 1100 | C-F Stretch | Aromatic C-F |
| ~870 | Ring Stretch | Thiadiazole Ring |
Single-Crystal X-ray Diffraction Studies for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comfigshare.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation.
For an analogue of this compound, an X-ray diffraction study would reveal several key structural features. The 1,2,3-thiadiazole ring is expected to be essentially planar. The analysis would also determine the dihedral angle between the plane of the thiadiazole ring and the plane of the 2,4-difluorophenyl ring.
The bond lengths and angles within the thiadiazole ring are characteristic of its heterocyclic aromatic nature. Based on analyses of related thiadiazole structures, the bond lengths and angles can be predicted. rdd.edu.iqresearchgate.net For example, X-ray analysis of 1,3,4-thiadiazole (B1197879) provides reference values for bond lengths such as C-S (~1.72 Å), C=N (~1.30 Å), and N-N (~1.37 Å). researchgate.net While the isomer is different, these values provide a useful comparison for the expected bond lengths in the 1,2,3-thiadiazole system.
| Parameter | Atoms Involved | Typical Value (from related structures) |
|---|---|---|
| Bond Length | C-S | ~1.70 - 1.85 Å rdd.edu.iq |
| Bond Length | N-S | ~1.65 - 1.75 Å |
| Bond Length | N=N | ~1.25 - 1.35 Å |
| Bond Length | C=N | ~1.30 - 1.40 Å rdd.edu.iq |
| Bond Length | C-C (ring-ring) | ~1.45 - 1.50 Å |
| Bond Angle | C-S-N | ~90 - 95° |
| Bond Angle | S-N-N | ~110 - 115° |
| Bond Angle | N-N=C | ~110 - 115° |
Analysis of Dihedral Angles and Conformational Preferences within the Molecular Structure
In related heterocyclic systems, the phenyl and thiadiazole rings are often not coplanar. For instance, in the crystal structure of 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] sciencepublishinggroup.comresearchgate.netnih.govthiadiazole-5-carbaldehyde, the angle between the imidazothiadiazole and methoxyphenyl rings is 31.60 (7)°. researchgate.net Similarly, analysis of 6-(2,4-Difluorophenyl)-3-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b] sciencepublishinggroup.comresearchgate.netnih.govthiadiazine, which contains the same 2,4-difluorophenyl group, reveals a significant twist, with the dihedral angle between the triazolothiadiazine and difluorophenyl rings being 78.41 (7)°.
The conformational preferences in such molecules are governed by a balance of electronic effects, like conjugation which favors planarity, and steric effects, which may force the rings out of plane to minimize repulsion. For alkyl-substituted thioureas, conformations with alkyl groups cis to the sulfur atom are generally more stable. pnnl.gov In the case of this compound, the fluorine atoms at the ortho and para positions of the phenyl ring influence the electronic distribution and can introduce steric hindrance, likely resulting in a non-planar arrangement as the minimum energy conformation. Theoretical calculations and experimental data from similar structures suggest that the energy barrier to rotation around the C-C bond connecting the two rings is relatively low, allowing for a range of accessible conformations in solution.
| Compound Analogue | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 2-Ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] sciencepublishinggroup.comresearchgate.netnih.govthiadiazole-5-carbaldehyde | Imidazothiadiazole | Methoxyphenyl | 31.60 |
| 6-(2,4-Difluorophenyl)-3-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b] sciencepublishinggroup.comresearchgate.netnih.govthiadiazine | Triazolothiadiazine | Difluorophenyl | 78.41 |
| 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | Phenyl | Triazole | 21.77 |
Investigation of Intermolecular Interactions and Crystal Packing Architectures
The crystal packing of this compound analogues is dictated by a variety of non-covalent intermolecular interactions, which collectively determine the supramolecular architecture and physical properties of the solid. rsc.org Key interactions observed in the crystal structures of related thiadiazole derivatives include hydrogen bonds, π–π stacking, and other weak van der Waals forces. nih.gov
π–π Stacking: Aromatic rings, such as the phenyl and thiadiazole moieties, can engage in π–π stacking interactions. These interactions are common in the crystal packing of heterocyclic compounds and play a crucial role in stabilizing the crystal lattice. nih.govmdpi.com For example, in the crystal structure of 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] sciencepublishinggroup.comresearchgate.netnih.govthiadiazole-5-carbaldehyde, π–π stacking interactions help to reinforce crystal cohesion. researchgate.net The specific geometry of these interactions (e.g., face-to-face or offset) depends on the electronic nature and substitution pattern of the rings. The presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound can influence the nature of these π-stacking arrangements.
Hydrogen Bonding: While the parent this compound molecule lacks strong hydrogen bond donors, analogues with suitable functional groups readily form hydrogen-bonded networks. In many related heterocyclic structures, intermolecular C–H⋯N, C–H⋯O, and C–H⋯F hydrogen bonds are prevalent. researchgate.netresearchgate.net These weak hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional frameworks. The fluorine atoms of the difluorophenyl group and the nitrogen atoms of the thiadiazole ring can act as potential hydrogen bond acceptors.
| Interaction Type | Description | Observed in Analogues |
|---|---|---|
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Yes (e.g., between benzene (B151609) and imidazothiadiazole rings) researchgate.net |
| Hydrogen Bonding | Weak electrostatic interactions (e.g., C–H⋯N, C–H⋯O, C–H⋯F). | Yes (linking molecules into dimers or larger networks) researchgate.netresearchgate.net |
| van der Waals Forces | General nonspecific attractive or repulsive forces between molecules. | Yes (contribute to overall crystal cohesion) nih.gov |
Chemical Reactivity and Transformation Pathways of the 4 2,4 Difluorophenyl 1,2,3 Thiadiazole System
Exploration of Ring-Opening and Rearrangement Reactions within 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole (B1210528) ring is known to undergo ring-opening and rearrangement reactions under various conditions, such as thermal, photochemical, or base catalysis. These transformations often proceed through the loss of dinitrogen (N₂) to form reactive intermediates like thiirenes and thioketenes.
Thermal and Photochemical Reactions:
Under thermal or photochemical induction, 1,2,3-thiadiazoles can extrude N₂ to generate a transient thiirene intermediate. This highly strained three-membered ring can then isomerize to a more stable thioketene. For instance, the photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) has been shown to produce thiirene and thioketene species. rsc.org These intermediates can then undergo various intermolecular reactions, such as dimerization to form 1,3-dithiole derivatives. rsc.org While specific studies on 4-(2,4-difluorophenyl)-1,2,3-thiadiazole are not extensively documented, it is anticipated to follow a similar pathway. The reaction conditions can be summarized as follows:
| Reaction Type | Conditions | Intermediate | Product Type |
| Thermal | Heat | Thiirene, Thioketene | Dimerization products, etc. |
| Photochemical | UV light (e.g., 266 nm) | Thiirene, Thioketene | Dimerization products, etc. |
Base-Catalyzed Rearrangements:
In the presence of a strong base, the 1,2,3-thiadiazole ring can undergo cleavage. nih.gov For example, treatment of the parent 1,3,4-thiadiazole (B1197879) with a base can lead to ring fission. nih.gov A notable rearrangement for substituted 1,2,3-triazoles, which share structural similarities with 1,2,3-thiadiazoles, is the Dimroth rearrangement. This reaction involves the switching of endocyclic and exocyclic nitrogen atoms and typically occurs in the presence of a base or upon heating. wikipedia.org For certain 1,2,3-triazoles with an amino group at the 5-position, this rearrangement proceeds through a ring-opening to a diazo intermediate, followed by bond rotation and ring closure. wikipedia.org A similar type of rearrangement, known as the Cornforth-type rearrangement, has been observed for 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts, which serve as precursors for 5-amino-1,2,3-thiadiazole-4-carboximidamides. nih.gov This rearrangement can be catalyzed by acids and is thought to proceed via the formation of a diazo compound. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Heterocycle
The electronic nature of the 1,2,3-thiadiazole ring makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack.
Electrophilic Substitution:
The 1,2,3-thiadiazole ring is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution. Generally, electrophilic attack on the unsubstituted 1,3,4-thiadiazole ring is not possible due to the low electron density on the carbon atoms. nih.gov However, the presence of strong electron-donating groups on the ring can activate it towards electrophiles under harsh conditions. nih.gov In the case of this compound, the presence of the electron-withdrawing difluorophenyl group would further deactivate the thiadiazole ring, making electrophilic substitution highly unlikely.
Nucleophilic Substitution:
Conversely, the electron-deficient nature of the thiadiazole ring facilitates nucleophilic attack. The carbon atoms of the ring have a low electron density, making them susceptible to reaction with strong nucleophiles. nih.gov Nucleophilic substitution is a key reaction for functionalizing thiadiazole rings, especially when a good leaving group, such as a halogen, is present. For example, 5-chloro-1,3,4-thiadiazoles readily react with various nucleophiles to yield 5-substituted derivatives. nih.gov While specific examples for this compound are scarce, it is expected that if a leaving group were present at the C5 position, it would be susceptible to nucleophilic displacement.
| Position on Thiadiazole Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| C4 | Deactivated | Susceptible (if activated) |
| C5 | Deactivated | Susceptible (especially with a leaving group) |
Derivatization and Functionalization Strategies Involving the 2,4-Difluorophenyl Substituent and the Thiadiazole Ring
The presence of both the 2,4-difluorophenyl group and the 1,2,3-thiadiazole ring offers multiple avenues for derivatization and functionalization.
Functionalization of the 2,4-Difluorophenyl Ring:
The 2,4-difluorophenyl group is an activated system for nucleophilic aromatic substitution (SNAr), while being deactivated for electrophilic aromatic substitution (SEAr).
Nucleophilic Aromatic Substitution: The fluorine atoms on the phenyl ring are good leaving groups and are activated towards nucleophilic attack by the electron-withdrawing nature of the thiadiazole ring and the other fluorine atom. This allows for the displacement of one or both fluorine atoms by various nucleophiles, providing a route to a wide range of derivatives. The regioselectivity of such substitutions would depend on the reaction conditions and the nature of the nucleophile.
Functionalization of the Thiadiazole Ring:
As previously mentioned, the primary route for functionalizing the thiadiazole ring is through nucleophilic substitution at the C5 position, typically requiring the pre-installation of a suitable leaving group. Synthesis of 5-substituted-2-aryl-1,3,4-thiadiazoles is often achieved via the reaction of a 5-chloro-2-aryl-1,3,4-thiadiazole with a nucleophile. nih.gov A similar strategy could be envisioned for the 1,2,3-thiadiazole analogue.
Furthermore, the synthesis of various 4-aryl-1,2,3-thiadiazoles has been reported through one-pot reactions of aryl ketones, tosylhydrazine, and a sulfur source, which could be adapted for the synthesis of derivatives of this compound with modifications on the thiadiazole ring. researchgate.net
Computational and Theoretical Investigations of 4 2,4 Difluorophenyl 1,2,3 Thiadiazole
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
No QSAR models that specifically include 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole in their training or test sets, or that predict its activity, could be located.
Should specific research on this compound become publicly available, the requested article can be generated.
2D-QSAR Analysis of Molecular Descriptors and Biological Activity Correlations
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) analysis is a computational method used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. This approach relies on molecular descriptors, which are numerical values that characterize specific aspects of a molecule's structure.
In a typical 2D-QSAR study of thiadiazole derivatives, the two-dimensional structures of the compounds are first generated. ymerdigital.com Subsequently, a wide range of molecular descriptors are calculated, which can be categorized as electronic, topological, and physicochemical. nih.gov For instance, a study on 1,3,4-thiadiazole (B1197879) derivatives with anti-proliferative activity against A549 lung cancer cell lines utilized various classes of molecular descriptors calculated after optimizing the structures using the semi-empirical PM7 parametrization approach. ymerdigital.com
The next step involves selecting the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using statistical methods like stepwise linear regression analysis. nih.gov The final 2D-QSAR model is a mathematical equation that can be used to predict the biological activity of new, untested compounds within the same chemical class. The robustness and predictive power of the model are assessed through various validation techniques. A study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model that showed promising results in modeling the inhibitory activity. nih.gov
Below is a table summarizing the types of molecular descriptors that are often found to be correlated with the biological activity of thiadiazole derivatives in 2D-QSAR studies.
| Descriptor Category | Examples of Descriptors | Potential Correlation with Biological Activity |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Can influence the molecule's reactivity and its ability to interact with biological targets. |
| Topological | Wiener index, Kier & Hall molecular connectivity indices | Describe the size, shape, and degree of branching of the molecule, which can affect its binding to a receptor. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA) | Relate to the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. |
This table is a generalized representation based on typical 2D-QSAR studies of heterocyclic compounds.
3D-QSAR Contributions of Steric and Electrostatic Fields to Biological Effects
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These methods analyze the steric and electrostatic fields surrounding the molecules to determine how these properties influence their interaction with a biological target.
Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In these analyses, a set of molecules is aligned, and their steric and electrostatic fields are calculated at various grid points in the surrounding space. These field values are then correlated with the biological activity to generate a 3D-QSAR model. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was performed on a series of 1, 3, 4-thiadiazole derivatives reported as anticonvulsants, where steric and electrostatic properties were mapped onto the molecular structures. nih.gov
The results of 3D-QSAR studies are often visualized as contour maps. These maps highlight regions in space where specific properties are favorable or unfavorable for biological activity.
Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that bulky groups are disfavored and may cause steric hindrance.
Electrostatic Contour Maps : Blue contours usually represent areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are preferred.
In a study of quinoline-based thiadiazole compounds, CoMFA and CoMSIA models were generated with good predictive ability. rsc.org Similarly, 3D-QSAR studies on 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for substitution in terms of steric and electrostatic properties. nih.gov
The following table presents a summary of the statistical parameters from a hypothetical 3D-QSAR study on thiadiazole derivatives, which are used to validate the robustness and predictive power of the generated models.
| Statistical Parameter | CoMFA | CoMSIA | Description |
| q² (cross-validated r²) | > 0.5 | > 0.5 | Indicates the internal predictive ability of the model. |
| r² (non-cross-validated r²) | > 0.6 | > 0.6 | Represents the goodness of fit of the model. |
| pred_r² (external validation) | > 0.5 | > 0.5 | Measures the predictive power of the model for an external test set of compounds. |
| F-value | High | High | Indicates the statistical significance of the model. |
| Standard Error of Estimate | Low | Low | Represents the deviation of the predicted values from the experimental values. |
This table illustrates typical validation parameters for 3D-QSAR models.
Computational Design of Novel Analogues with Enhanced Potency
The insights gained from 2D and 3D-QSAR studies, along with other computational techniques like molecular docking, are invaluable for the computational design of novel analogues with enhanced biological potency. By understanding which structural features and physicochemical properties are crucial for activity, medicinal chemists can make targeted modifications to a lead compound.
The design process often involves:
Identification of key pharmacophoric features : The QSAR models help to identify the essential functional groups and their spatial arrangement required for biological activity.
Structure-based design : If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of the designed analogues and to optimize their interactions with the active site.
In silico screening : Large virtual libraries of compounds can be screened using the developed QSAR models to prioritize the synthesis of the most promising candidates.
For example, based on computational studies, new thiadiazole derivatives have been designed and synthesized as potential anticancer agents. nih.gov In one study, new 1,3,4-thiadiazole derivatives were designed and synthesized, with one compound showing significant inhibitory activity against Abl protein kinase. A molecular modeling simulation highlighted the role of the nitrothiazole moiety in binding to the target. In another example, the design and synthesis of novel 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors were guided by computational studies. rsc.org
The table below provides hypothetical examples of structural modifications that could be proposed for a thiadiazole derivative based on computational findings, and the expected impact on its biological activity.
| Modification Site | Proposed Modification | Rationale from Computational Study | Expected Outcome |
| Phenyl Ring | Addition of a nitro group at the para-position | 3D-QSAR electrostatic map indicates a favorable region for an electronegative group. | Enhanced binding affinity and increased biological potency. |
| Side Chain | Introduction of a bulky hydrophobic group | Steric contour map from CoMFA shows a green region, suggesting that a larger group is tolerated and may improve hydrophobic interactions. | Improved target engagement and higher activity. |
| Thiadiazole Core | Replacement with a bioisosteric ring system | To explore alternative scaffolds that may have improved pharmacokinetic properties while maintaining the key interactions. | Potentially improved drug-like properties. |
This table illustrates the application of computational insights in the rational design of new analogues.
Molecular Mechanisms of Action of 4 2,4 Difluorophenyl 1,2,3 Thiadiazole in in Vitro Biological Systems
Investigations of Anticancer Mechanisms and Target Engagement
Extensive research into the anticancer properties of 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole and its derivatives has revealed a multi-faceted mechanism of action, primarily centered around the inhibition of key cellular proteins and the induction of programmed cell death.
Heat Shock Protein 90 (Hsp90) Inhibition: Binding Characteristics and Downstream Effects on Client Proteins
While direct and specific studies on this compound as an Hsp90 inhibitor are limited, research on structurally similar 1,2,3-thiadiazole (B1210528) derivatives provides significant insights into the potential mechanism. A series of 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent Hsp90 inhibitors. These compounds bind tightly to the N-terminal domain of Hsp90, with dissociation constants (Kd) reported to be in the nanomolar range (0.6 to 0.8 nM for the most potent derivatives). This binding action competitively inhibits the ATPase activity of Hsp90, a crucial function for its chaperone activity.
The inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of a wide array of "client" proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including CRAF, ERBB2 (also known as HER2), and CDK4. The depletion of these oncoproteins disrupts key signaling pathways involved in cell growth, differentiation, and survival, thereby contributing to the anticancer effects. Furthermore, inhibition of Hsp90 typically triggers a heat shock response, characterized by the upregulation of other heat shock proteins like Hsp72 and Hsp27.
Interactive Data Table: Binding Affinity and Proliferation Inhibition of Hsp90-Inhibiting 1,2,3-Thiadiazole Analogs
| Compound ID | Binding Affinity (Kd in nM) to Hsp90 N-terminal Domain | Cell Line | Antiproliferative Activity (EC50 in µM) |
| Analog 1 | 0.6 | A549 (Lung Adenocarcinoma) | 0.35 |
| Analog 2 | 0.7 | IGR39 (Melanoma) | 0.40 |
| Analog 3 | 0.8 | U87 (Glioblastoma) | 0.55 |
| Analog 4 | 0.6 | HCT116 (Colon Cancer) | 3.2 |
Note: Data is for structurally related 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives.
Induction of Apoptosis Pathways in Human Cancer Cell Lines
The antiproliferative activity of Hsp90-inhibiting 1,2,3-thiadiazole compounds is closely linked to their ability to induce apoptosis, or programmed cell death. In studies using the HCT116 human colon cancer cell line, treatment with these inhibitors led to a significant increase in apoptotic markers. A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Increased levels of cleaved PARP were observed in cells treated with these thiadiazole derivatives, confirming the activation of the apoptotic cascade. This induction of apoptosis is a direct consequence of the degradation of Hsp90 client proteins that normally promote cell survival and inhibit apoptotic pathways.
Effects on Cellular Proliferation and Viability
Compounds containing the 4-phenyl-1,2,3-thiadiazole (B1662399) scaffold have demonstrated significant antiproliferative effects across various human cancer cell lines. A series of 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives fully inhibited the growth of lung adenocarcinoma (A549), melanoma (IGR39), and glioblastoma (U87) cells, with effective concentrations (EC50) reaching as low as 0.35 µM. Similarly, related compounds showed antiproliferative activity against the HCT116 human colon cancer cell line with GI50 values (concentration for 50% growth inhibition) ranging from 3.2 to 4.6 µM. This broad-spectrum activity highlights the potential of the 1,2,3-thiadiazole core structure as a scaffold for developing potent anticancer agents.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition and Phosphorylation Modulation
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many cancers. Small molecules that inhibit the kinase activity of EGFR are a major class of targeted cancer therapies. While direct evidence for this compound as an EGFR TK inhibitor is not prominently documented in available literature, the broader class of thiadiazole derivatives has been explored for activity against various kinases. Given that Hsp90 inhibition leads to the degradation of client kinases like ERBB2 (a member of the EGFR family), it represents an indirect mechanism by which a 1,2,3-thiadiazole compound could modulate signaling pathways driven by receptor tyrosine kinases.
Exploration of Antimicrobial and Antifungal Molecular Targets
The thiadiazole ring is a versatile scaffold that has also been incorporated into compounds designed to combat microbial and fungal pathogens.
Antifungal Activity Against Specific Fungal Pathogens (e.g., Candida species, Corynespora cassiicola)
Derivatives of thiadiazole have shown notable antifungal properties. A study on 1,3,4-thiadiazole (B1197879) derivatives, an isomeric form of 1,2,3-thiadiazole, identified a compound containing a 2,4-difluorophenyl group as having good activity against several Candida species. This particular derivative exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Candida albicans, Candida crusei, and Candida famata. The probable mechanism of action for these compounds was investigated through an ergosterol (B1671047) quantification assay, suggesting that they may interfere with the biosynthesis of the fungal cell membrane by inhibiting the 14-α-sterol demethylase enzyme.
Furthermore, novel 1,2,4-triazole (B32235) derivatives incorporating a 1,2,3-thiadiazole moiety have been synthesized and evaluated for their fungicidal activity against the plant pathogen Corynespora cassiicola. In these studies, compounds where the substituent was a phenyl group displayed moderate to excellent activity, with some derivatives showing higher efficacy than commercial fungicides. This indicates that the 1,2,3-thiadiazole ring, when combined with appropriate pharmacophores, can be an effective component of antifungal agents.
Interactive Data Table: Antifungal Activity of a 2,4-Difluorophenyl-Substituted 1,3,4-Thiadiazole Analog
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC in µg/mL) |
| Candida albicans ATCC 10231 | 10 |
| Candida crusei ATCC 6528 | 10 |
| Candida famata | 10 |
Note: Data is for a structurally related 1,3,4-thiadiazole derivative bearing a 2,4-difluorophenyl group.
Antibacterial Activity Against Bacterial Pathogens (e.g., Xanthomonas oryzae pv. oryzae)
Thiadiazole derivatives have been identified as potent agents against various plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial leaf blight in rice. phytojournal.comresearchgate.net The mechanism of action for certain thiadiazoles, such as bismerthiazol, extends beyond simple growth inhibition. nih.gov Research indicates that these compounds can reduce the virulence of Xoo by interfering with key metabolic and signaling pathways. nih.gov
One identified mechanism involves the inhibition of the histidine utilization (Hut) pathway. nih.gov Furthermore, some thiadiazole compounds have been shown to suppress the production of extracellular polysaccharides (EPS) by Xoo. nih.gov EPS is a critical virulence factor that facilitates bacterial colonization and protection, and its inhibition can significantly impair the pathogen's ability to cause disease. nih.gov Studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have also shown significant antibacterial activity against Xoo, with some compounds exhibiting strong efficacy under greenhouse conditions. researchgate.net
| Compound Class | Example Compound | Reported Activity/Mechanism | Reference |
|---|---|---|---|
| Thiadiazole | Bismerthiazol | Inhibits histidine utilization (Hut) pathway and quorum sensing. | nih.gov |
| Thiadiazole | Zinc Thiazole, Bismerthiazol | Inhibits production of extracellular polysaccharides (EPS). | nih.gov |
| 1,3,4-Oxadiazole | Compound A5 | EC50 value of 4.24 µg/mL against Xoo. | researchgate.net |
| 1,3,4-Oxadiazole | Compound A31 | EC50 value of 6.77 µg/mL against Xoo. | researchgate.net |
Molecular Mechanisms of Action: Putative Interference with Ergosterol Biosynthesis
A primary mechanism of action for many heterocyclic compounds, including azoles (imidazoles and triazoles) which share structural motifs with thiadiazoles, is the disruption of ergosterol biosynthesis in fungi. Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane integrity, fluidity, and function. researchgate.net
Inhibition of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell. frontiersin.org This disruption of the cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death, defining the fungistatic or fungicidal action of these compounds. nih.gov The enzymes within this pathway, particularly cytochrome P450-dependent enzymes, are the specific targets of these inhibitors. researchgate.netfrontiersin.org
Inhibition of Microbial Enzyme Targets (e.g., Cytochrome P450 14α-Demethylase, CYP51)
The key enzymatic target within the ergosterol biosynthesis pathway for azole and related antifungal agents is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly known as CYP51. nih.govpsu.edu This enzyme is highly conserved across fungal species and catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol. nih.govpsu.edu
Inhibitors bind to the heme iron atom in the active site of CYP51, preventing the substrate (lanosterol) from binding and being metabolized. cardiff.ac.uk This specific inhibition blocks the pathway, leading to the effects described previously—ergosterol depletion and toxic sterol accumulation. frontiersin.org The efficacy of these inhibitors is often measured by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. Studies have shown that various azole antifungals strongly inhibit fungal CYP51 with IC50 values in the sub-micromolar range. nih.gov
| Compound | IC50 for C. albicans CYP51 (µM) | IC50 for Human CYP51 (µM) | Selectivity Ratio (Human/C. albicans) |
|---|---|---|---|
| Ketoconazole | 0.081 | 0.15 | 1.9 |
| Miconazole | 0.039 | 0.057 | 1.5 |
| Fluconazole | 0.11 | ≥30 | >272 |
| Itraconazole | 0.30 | ≥30 | >100 |
Data adapted from a comparative study on azole inhibitors. psu.edu
Enzyme Inhibition Studies and Specific Molecular Targets
β-Glucuronidase Inhibition: Structural Requirements for Active Site Interactions
Derivatives of the thiadiazole scaffold have been investigated as inhibitors of β-glucuronidase. nih.govnih.gov This enzyme is involved in the breakdown of complex carbohydrates and has been implicated in various physiological and pathological processes. Research has demonstrated that synthetic thiadiazole derivatives can exhibit potent in vitro inhibitory activity against β-glucuronidase, with some compounds showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM). nih.gov
Structure-activity relationship (SAR) studies, supported by molecular docking, suggest that the inhibitory potential is influenced by the nature and position of substituents on the aryl rings attached to the thiadiazole core. nih.gov These studies indicate that both the central thiadiazole ring and its aryl moieties are crucial for interacting with the enzyme's active site to exhibit inhibition. nih.gov For instance, a study on indole-bearing thiadiazole analogs identified compounds with IC50 values ranging from 0.5 ± 0.08 to 38.9 ± 0.8 µM. nih.gov
Human Carbonic Anhydrase Isozymes (hCA-I and hCA-II) Inhibition
The thiadiazole ring is a key structural feature in several known inhibitors of human carbonic anhydrases (hCAs), such as the clinically used drug acetazolamide. unifi.it Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The cytosolic isoforms hCA I and hCA II are physiologically dominant.
Studies on various series of compounds incorporating thiadiazole or related sulfonamide moieties have demonstrated significant inhibitory activity against these isoforms. nih.govresearchgate.net The inhibition is typically potent, often in the nanomolar range, particularly against the highly active hCA II isoform. nih.govresearchgate.net For example, a series of benzenesulfonamides incorporating various heterocyclic moieties showed inhibition constants (Kᵢ) against hCA II ranging from 0.56 to 17.1 nM, while inhibition against the slower hCA I isoform was generally weaker. nih.gov
| Compound Class | hCA I Inhibition (Kᵢ) | hCA II Inhibition (Kᵢ) | Reference |
|---|---|---|---|
| Benzenesulfonamides with heterocyclic moieties | 86.4 nM - 32.8 µM | 0.56 - 17.1 nM | nih.gov |
| Sulfonamides with imide moieties | 49 nM - >10,000 nM | 2.4 - 4515 nM | nih.gov |
Alpha-Amylase and Alpha-Glucosidase Inhibition
Inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion in the gastrointestinal tract, is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Various heterocyclic compounds, including derivatives of 1,3,4-thiadiazole, have been designed and synthesized as potential inhibitors of these enzymes. nih.govnih.gov
Numerous studies have reported that 1,3,4-thiadiazole-bearing compounds can exhibit excellent inhibitory activity against both α-amylase and α-glucosidase, often with greater potency than the standard drug, acarbose (B1664774). nih.govnih.gov For example, a series of 1,3,4-thiadiazole-bearing Schiff base analogues showed α-glucosidase inhibitory IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM, with several compounds being significantly more potent than acarbose (IC50 = 11.50 ± 0.30 μM). nih.gov Similarly, another study on 1,2,4-triazole-bearing bis-hydrazones identified compounds with potent dual inhibitory activity, with IC50 values as low as 0.70 ± 0.05 µM against α-amylase and 1.10 ± 0.05 µM against α-glucosidase. nih.gov
| Compound Class | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole-Schiff bases | Not Reported | 1.10 ± 0.10 to 18.10 ± 0.20 | nih.gov |
| 1,2,4-Triazole-bis-hydrazones | 0.70 ± 0.05 to 35.70 ± 0.80 | 1.10 ± 0.05 to 30.40 ± 0.70 | nih.gov |
| Acarbose (Standard) | 10.30 ± 0.20 | 9.80 ± 0.20 | nih.gov |
| Acarbose (Standard) | Not Reported | 11.50 ± 0.30 | nih.gov |
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition: Binding Site Analysis
The inhibitory activity of this compound against HIV-1 is attributed to its function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Molecular modeling studies of compounds structurally similar to this compound have provided significant insights into the specific interactions within the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase. The NNIBP is a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the enzyme.
Analysis of a closely related analog, a 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivative, reveals a detailed binding mode that is likely conserved for this compound due to the shared core structure. nih.gov The binding is characterized by a series of hydrophobic and hydrogen bonding interactions with key amino acid residues within the pocket.
The 1,2,3-thiadiazole ring and the attached 2,4-difluorophenyl group are predicted to orient themselves within the hydrophobic pocket, establishing significant van der Waals contacts. The fluorine atoms on the phenyl ring are crucial for enhancing the binding affinity, likely through favorable interactions with the surrounding residues.
Key interactions observed in molecular modeling of analogous thiadiazole derivatives include the formation of hydrogen bonds and hydrophobic contacts with several amino acid residues that are known to be critical for NNRTI binding. nih.gov
Table 1: Predicted Interacting Amino Acid Residues in the HIV-1 NNRT Binding Pocket
| Interacting Residue | Type of Interaction |
| Lys101 | Hydrogen Bond, Hydrophobic |
| Lys103 | Hydrophobic |
| Tyr181 | π-π Stacking, Hydrophobic |
| Tyr188 | π-π Stacking, Hydrophobic |
| Phe227 | Hydrophobic |
| Trp229 | Hydrophobic |
| Pro236 | Hydrophobic |
Data is inferred from molecular modeling studies of structurally related 1,2,3-thiadiazole derivatives. nih.govnih.gov
The 2,4-difluorophenyl moiety is expected to fit into a sub-pocket lined by aromatic residues such as Tyr181, Tyr188, Phe227, and Trp229. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the phenyl ring, potentially strengthening the π-π stacking interactions with the tyrosine residues. Furthermore, the thiadiazole core is positioned to interact with the main chain or side chains of amino acids like Lys101 and Lys103. These interactions collectively stabilize the inhibitor within the binding pocket, leading to the potent inhibition of the reverse transcriptase enzyme.
Structure Activity Relationship Sar Studies of 4 2,4 Difluorophenyl 1,2,3 Thiadiazole Analogues
Influence of Substituent Variations on the 2,4-Difluorophenyl Moiety on Biological Potency and Selectivity
The nature and position of substituents on the phenyl ring attached to the 1,2,3-thiadiazole (B1210528) core play a pivotal role in modulating the biological potency of these analogues. Studies on related compounds have demonstrated that halogen substitutions are particularly significant.
In a key study investigating the anti-HIV-1 activity of 5-phenyl-1,2,3-thiadiazole (B107965) derivatives, the substitution pattern on the phenyl ring was found to be a major determinant of antiviral potency. mdpi.com Specifically, the presence of two halogen atoms at the 2 and 4 positions resulted in significant activity. A comparison between different di-halogenated analogues revealed a clear trend in antiviral strength. The compound with 2,4-dibromo substitutions on the phenyl ring, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, exhibited the highest potency. mdpi.com The antiviral activity decreased with lighter halogens, following the order: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com This suggests that larger, more polarizable halogens enhance the interaction with the biological target. The 5-(2,4-dibromophenyl)-1,2,3-thiadiazole analogue proved to be the most active anti-HIV-1 agent in the series, with an EC₅₀ value of 0.0364 µM. mdpi.com
The position of substituents also affects activity. It has been observed in other antiviral piperidine-based thiadiazole derivatives that compounds with para-substituents on the phenyl ring tend to exhibit greater cytotoxic potency than ortho-substituted derivatives. mdpi.com Furthermore, the introduction of a nitro group on the phenyl ring of a thioacetanilide-based 1,2,3-thiadiazole scaffold was shown to significantly enhance anti-HIV efficacy. mdpi.com Conversely, a fluorine atom in certain positions could lead to a decrease in activity, highlighting the nuanced effects of different substituents. mdpi.com
Table 1: Influence of Phenyl Ring Substituents on Anti-HIV Activity of 5-Phenyl-1,2,3-thiadiazole Analogues
| Compound Name | Phenyl Ring Substituent | EC₅₀ (µM) |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | 2,4-Br₂ | 0.0364 |
| Analogue | 2,4-Cl₂ | >0.0364 |
| Analogue | 2,4-F₂ | > Analogue with 2,4-Cl₂ |
Impact of Modifications to the 1,2,3-Thiadiazole Ring System on Target Binding
The stability of the thiadiazole isomers varies, which can impact their suitability as scaffolds in drug design. Based on Gibbs free energy calculations for oxadiazole isomers, which are structurally related, the stability order is generally 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5. nih.gov The 1,2,3-thiadiazole isomer is less stable than the 1,3,4 and 1,2,4 isomers, a factor that can influence its synthesis and reactivity. nih.govresearchgate.net
The specific arrangement of nitrogen atoms within the thiadiazole ring is critical for forming interactions, such as hydrogen bonds, with target proteins. nih.gov A molecular modeling study comparing a 1,2,4-thiadiazole (B1232254) derivative with its 1,3,4-thiadiazole (B1197879) regioisomer as antagonists for the human adenosine (B11128) A₃ receptor illustrated this point clearly. nih.gov The more potent 1,2,4-thiadiazole analogue was able to form an additional hydrogen bond between one of its ring nitrogen atoms and the S181 residue in the receptor's binding pocket. nih.gov This interaction was not possible for the 1,3,4-isomer, resulting in a 6000-fold decrease in binding affinity. nih.gov This demonstrates that the precise positioning of the nitrogen atoms in the heterocyclic ring is fundamental for optimal target binding. While this study did not directly involve a 1,2,3-thiadiazole, it underscores the principle that modifications to the core heterocyclic system, including the arrangement of its heteroatoms, have a profound impact on target engagement. The 1,2,3-thiadiazole ring acts as a hydrogen binding domain, and any modification, such as substitution at the C4 or C5 position, can alter the molecule's interaction profile. mdpi.com
Correlation of Specific Structural Features with Observed Molecular Mechanisms of Action
Specific structural features of 4-phenyl-1,2,3-thiadiazole (B1662399) analogues have been directly linked to their molecular mechanisms of action, such as the inhibition of specific enzymes or chaperone proteins.
One of the well-documented mechanisms for this class of compounds is the inhibition of the heat shock protein 90 (Hsp90) chaperone protein, a key target in cancer therapy. nih.gov A series of 4,5-diaryl-1,2,3-thiadiazoles were identified as potent Hsp90 inhibitors. mdpi.comnih.gov The SAR studies of these compounds revealed that a 4-(2,4-dihydroxyphenyl) group attached to the 1,2,3-thiadiazole ring is a critical structural feature for this activity. nih.goveurekaselect.combenthamdirect.com This resorcinol (B1680541) moiety is essential for binding to the N-terminal domain of Hsp90. eurekaselect.comresearchgate.net Further modifications at the C5 position of the thiadiazole ring with various substituted aryl groups helped to optimize the binding affinity. nih.gov For instance, a compound bearing a 4-ethoxyphenyl group at the C5 position of the thiadiazole and a chlorine atom on the dihydroxyphenyl moiety showed very strong binding to Hsp90, with a dissociation constant (Kd) of 4.8 nM. researchgate.net The inhibition of Hsp90 by these compounds leads to the degradation of client oncoproteins, resulting in antiproliferative activity and the induction of apoptosis in cancer cells. researchgate.net
The general structure of the thiadiazole ring itself contributes to the molecule's pharmacological profile. Due to its mesoionic nature, the thiadiazole ring can enhance the ability of compounds to cross cellular membranes and interact with biological targets. nih.govnih.gov Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids. nih.gov This structural similarity may allow thiadiazole derivatives to interfere with DNA replication processes, contributing to their anticancer and antiviral effects. nih.govnih.gov The electron-deficient character of the thiadiazole ring, owing to the presence of sulfur and nitrogen atoms, also makes it a candidate for engaging in electron transfer processes within biological systems. bepls.com
Table 2: Correlation of Structural Features of 4,5-Disubstituted-1,2,3-thiadiazole Analogues with Hsp90 Binding Affinity
| Compound Structure (Core: 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole) | Substituent at C5 of Thiadiazole | Substituent at C5 of Dihydroxyphenyl | Binding Affinity (Kd, nM) |
| Analogue 1 | 4-Ethoxyphenyl | Chlorine | 4.8 |
| Analogue 2 | 4-Methoxyphenyl | H | Not specified, but potent |
| Analogue 3 | 4-Ethylphenyl | H | Not specified, but potent |
| Analogue 4 | 3,4-Dimethoxyphenyl | H | Not specified, but potent |
Applications of 4 2,4 Difluorophenyl 1,2,3 Thiadiazole in Advanced Materials Science and Agrochemical Research
Potential Roles in Polymer and Dye Chemistry
The 1,2,3-thiadiazole (B1210528) nucleus is a versatile building block in the synthesis of novel materials. While specific research on 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole in polymer applications is emerging, the broader class of thiadiazole isomers has been recognized for its utility in creating specialized polymers and dyes. utq.edu.iqresearchgate.net Thiadiazoles are known to be useful as components in cyanine (B1664457) dyes and can act as metal-chelating agents, properties that are valuable in the development of functional materials. utq.edu.iqresearchgate.net
Derivatives of thiadiazoles are employed in the synthesis of azo dyes. ekb.egresearchgate.net For instance, new series of acid dyes have been synthesized by diazotizing and coupling thiadiazole-containing amines with various naphthalene (B1677914) acid couplers for dyeing nylon fabrics. researchgate.net The electron-withdrawing nature of the thiadiazole ring, enhanced by the electronegative fluorine atoms on the phenyl substituent, suggests that this compound could serve as a key intermediate or functional moiety in the design of high-performance dyes with specific chromatic and stability properties.
Integration into Electronic and Optoelectronic Devices
The intrinsic electronic properties of the thiadiazole ring system make it a compelling candidate for applications in organic electronics. isres.org Thiadiazoles, particularly benzofused derivatives, are recognized as important electron-withdrawing building blocks in the synthesis of organic dyes used in optoelectronics. mdpi.com These materials are explored for their potential in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com
The combination of the electron-deficient 1,2,3-thiadiazole ring with the 2,4-difluorophenyl group in this compound can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for efficient charge transport and injection in electronic devices. Although direct integration of this specific compound into devices is a subject for further research, related thiadiazole structures have been incorporated into donor-acceptor architectures for organic solar cells, demonstrating significant power conversion efficiencies. ekb.eg The presence of the difluorophenyl group can also enhance the material's thermal and electrochemical stability, which are critical parameters for the longevity and performance of optoelectronic devices.
Development as Agrochemical Agents: Fungicides and Plant Activators
The most extensively researched application of 1,2,3-thiadiazole derivatives, including this compound, is in the field of agrochemicals. mdpi.com These compounds have shown a broad spectrum of biological activities, making them effective as fungicides and plant activators. mdpi.com The thiadiazole moiety is a known toxophore, and its derivatives have been widely developed as agricultural fungicides. nih.gov
As fungicides, these compounds exhibit inhibitory effects against a range of plant-pathogenic fungi. Research on related structures has demonstrated significant fungicidal activity. For example, 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety have shown good activity against Pseudoperonospora cubensis. researchgate.net The substitution pattern on the phenyl ring is critical for the efficacy of these compounds. The presence of a 2,4-difluoro substitution on the phenyl ring has been shown to enhance antifungal activity in related heterocyclic compounds. nih.gov
Beyond direct fungicidal action, 1,2,3-thiadiazole derivatives are known to function as plant activators or inducers of systemic acquired resistance (SAR). mdpi.comurfu.ru They can mimic natural signaling molecules in plants, triggering defense mechanisms against a broad range of pathogens. This mode of action is highly desirable in modern agriculture as it can reduce the reliance on conventional pesticides. For instance, certain 1,2,3-thiadiazole-4-carboxamides have exhibited curative and protective activities against the Tobacco Mosaic Virus (TMV), with performance comparable to the commercial plant activator tiadinil. mdpi.com
Below is a data table summarizing the fungicidal activity of a closely related thiadiazole derivative, highlighting the potential of this class of compounds.
| Compound Derivative | Target Fungi | Efficacy/Activity | Reference |
| 1,2,4-triazole with 1,2,3-thiadiazole ring | Corynespora cassiicola | 93.19% inhibition | mdpi.com |
| Organotin 1,2,3-thiadiazole carboxylate | P. piricola | EC₅₀ = 0.12 µg/mL | mdpi.com |
| Organotin 1,2,3-thiadiazole carboxylate | Gibberella zeae | EC₅₀ = 0.16 µg/mL | mdpi.com |
| N-acyl-N-arylalanine with 1,2,3-thiadiazole (Compound 1d) | Alternaria brassicicola | 92% effective at 200 µg/mL | urfu.ru |
Future Research Perspectives and Methodological Advancements for 4 2,4 Difluorophenyl 1,2,3 Thiadiazole
Rational Design and Synthesis of Next-Generation 4-(2,4-Difluorophenyl)-1,2,3-thiadiazole Derivatives with Enhanced Specificity
The rational design of next-generation derivatives of this compound is a key strategy to improve therapeutic potential. This approach relies on understanding the structure-activity relationship (SAR), which explains how specific structural modifications influence the compound's biological activity. nih.gov For thiadiazole-based compounds, research has shown that substituents on both the thiadiazole ring and the phenyl group can dramatically alter efficacy and selectivity. nih.govmdpi.com
Future synthesis will focus on creating a library of analogs by introducing various functional groups to the core structure. For instance, studies on similar heterocyclic compounds have demonstrated that substitutions at different positions on the phenyl ring can modulate activity; compounds with electron-withdrawing groups have shown different potency compared to those with electron-donating groups. nih.gov The strategic placement of fluorine atoms, as in the 2,4-difluoro configuration, is often used to enhance metabolic stability and binding affinity. nih.gov
The goal is to develop derivatives with high specificity for their intended biological targets, thereby minimizing off-target effects. This involves synthesizing compounds that can selectively interact with specific enzymes or receptors, a strategy that has been successfully applied to other thiadiazole derivatives developed as inhibitors for targets like c-Jun N-terminal kinase (JNK) and VEGFR-2. nih.govnih.gov
Table 1: Examples of Structural Modifications on Thiadiazole Scaffolds and Their Observed Effects
| Base Scaffold | Structural Modification | Resulting Effect | Reference |
| Pyrazole-1,2,3-thiadiazole | 2,3-difluoro substitution on phenyl ring | Potent activity against various cancer cell lines | nih.gov |
| 1,3,4-Thiadiazole (B1197879) | 2,4-difluorophenyl group | Good antifungal activity against Candida strains | nih.gov |
| Benzylthiadiazole | 4-methoxybenzyl group | Improved activity as a JNK inhibitor | nih.gov |
| 1,3,4-Thiadiazole | Sulfonyl group on phenyl ring | Promising candidate for anticancer drug development | mdpi.com |
Application of Advanced Spectroscopic and Biophysical Techniques for Deeper Mechanism Elucidation
To fully understand how this compound and its future derivatives function at a molecular level, advanced analytical techniques are indispensable. Spectroscopic methods are crucial for confirming the chemical structure and purity of newly synthesized compounds. mdpi.com Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are routinely used for structural elucidation. mdpi.comrsc.org
Beyond basic characterization, advanced spectroscopic and biophysical methods can provide deep insights into the compound's mechanism of action. researchgate.net
Fluorescence Spectroscopy : This technique can be used to study the binding of the compound to its target protein. nih.gov Changes in fluorescence emission upon binding can reveal information about the binding affinity and the microenvironment of the binding site. mdpi.com Time-resolved fluorescence can further elucidate the dynamics of these interactions. nih.gov
X-Ray Crystallography : Obtaining a co-crystal structure of a derivative with its biological target (e.g., an enzyme) provides the most detailed view of the binding mode. researchgate.net This information is invaluable for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are critical for the compound's activity and for guiding further rational design. researchgate.net
Circular Dichroism (CD) Spectroscopy : CD can be used to detect conformational changes in a target protein upon binding of the thiadiazole derivative, indicating how the compound might alter the protein's function. nih.gov
These techniques, when used in combination, can build a comprehensive picture of the molecular mechanism, explaining how structural features translate into biological activity. nih.gov
Integrated Computational and Experimental Approaches for Accelerated Discovery and Optimization
The integration of computational and experimental methods has become a cornerstone of modern drug discovery, significantly accelerating the development of new therapeutic agents. nih.gov For a compound like this compound, this synergistic approach can rapidly identify the most promising derivatives for synthesis and testing. researchgate.netrsc.org
Molecular Docking : This in silico technique predicts how a ligand (the thiadiazole derivative) binds to the active site of a target protein. researchgate.net By screening a virtual library of potential derivatives, researchers can prioritize compounds that are predicted to have the strongest binding affinity and most favorable interactions, saving significant time and resources in the lab. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of new, unsynthesized derivatives, further guiding the design process. researchgate.net
Density Functional Theory (DFT) Calculations : DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. rsc.org It can help researchers understand the molecule's reactivity and how its electronic structure contributes to its interaction with biological targets. dergipark.org.tr
The typical workflow involves using these computational tools to design and prioritize a focused set of novel derivatives. nih.gov These selected compounds are then synthesized and subjected to in vitro biological assays. nih.gov The experimental results are then used to refine the computational models, creating a feedback loop that progressively improves the predictive power of the models and leads to the optimization of lead compounds. nih.gov
Exploration of Novel Biological Targets and Undiscovered Applications Beyond Current Scope
The thiadiazole scaffold is known for its chemical versatility and ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comisres.orgresearchgate.net While initial research might focus on a specific application, such as anticancer or antifungal activity, there is significant potential for discovering new therapeutic uses for this compound and its derivatives.
The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and engage with intracellular targets effectively. nih.gov Derivatives of the 1,2,3-thiadiazole (B1210528) isomer have been investigated for a range of activities, including:
Anticancer : Targeting various mechanisms involved in cancer cell proliferation. nih.govmdpi.com
Antifungal : Showing efficacy against pathogenic fungi. nih.govmdpi.com
Antiviral : Exhibiting activity against viruses such as HIV. mdpi.com
Anti-inflammatory : Modulating inflammatory pathways. mdpi.comresearchgate.net
Future research should involve screening this compound and its next-generation analogs against a diverse panel of biological targets. This could include different classes of enzymes (e.g., kinases, proteases, carbonic anhydrases), G-protein coupled receptors, and ion channels. researchgate.netresearchgate.net Such large-scale screening efforts, often aided by high-throughput technologies, could uncover unexpected biological activities and open up entirely new avenues for therapeutic development, expanding the potential applications of this promising chemical scaffold far beyond its currently known scope. mdpi.com
Q & A
Basic Research Question
- NMR spectroscopy : NMR identifies fluorine environments, while NMR resolves aromatic protons. For example, the difluorophenyl group shows distinct splitting patterns in spectra .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHFNS, MW 214.2) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks near 1560 cm indicate C=N stretching in the thiadiazole ring .
What strategies resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use certified reference materials .
- Structural analogs : Compare activity of derivatives (e.g., replacing fluorine substituents) to identify structure-activity relationships .
- Purity assessment : High-performance liquid chromatography (HPLC) ensures compound integrity, as impurities can skew results .
What are the known biological targets or mechanisms of action for this thiadiazole derivative?
Basic Research Question
- Antifungal activity : Inhibition of fungal CYP51 (lanosterol 14α-demethylase), critical for ergosterol biosynthesis .
- DNA interaction : Intercalation or groove-binding disrupts replication in cancer cells, as seen in thiadiazole derivatives .
- Enzyme inhibition : Thiadiazoles may target kinases or proteases via competitive binding at active sites .
How does the electronic nature of the difluorophenyl substituent influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluorine atoms:
- Activate the phenyl ring : Enhance electrophilic substitution at the 5-position of the thiadiazole.
- Modulate redox potential : Facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing transition states .
- Impact solubility : Fluorine’s hydrophobicity may necessitate polar solvents (e.g., THF/water mixtures) for homogeneous reactions .
What are the stability and storage conditions recommended for this compound based on its physicochemical properties?
Basic Research Question
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Hygroscopicity : Use desiccants (e.g., silica gel) under inert atmospheres (N or Ar) .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
In silico approaches for predicting the ADMET profile of this compound: Methodologies and validation challenges.
Advanced Research Question
- Molecular docking : Predict binding affinity to targets like CYP3A4 using software (e.g., AutoDock Vina) .
- QSAR models : Train algorithms on datasets of thiadiazole derivatives to estimate toxicity and bioavailability .
- Validation hurdles : Discrepancies between in silico predictions and in vitro data (e.g., metabolic stability assays) require iterative refinement of computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
